molecular formula C8H5BrFNS B3070002 2-Bromo-4-fluoro-6-methylphenylisothiocyanate CAS No. 1000576-56-6

2-Bromo-4-fluoro-6-methylphenylisothiocyanate

Cat. No. B3070002
CAS RN: 1000576-56-6
M. Wt: 246.1 g/mol
InChI Key: WYDZOOWSOPWOPG-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methylphenylisothiocyanate is a low-melting solid compound with the molecular formula C8H5BrFNS and a molecular weight of 246.1 g/mol . It falls within the category of cyanides and cyanates and is commonly used in proteomics research . The compound is characterized by its unique chemical structure, which combines bromine, fluorine, and a methyl group.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 309.7°C at 760 mmHg (predicted) .
  • Density : Approximately 1.5 g/cm³ (predicted) .
  • Refractive Index (n20D) : Predicted to be 1.59 .

Scientific Research Applications

  • Synthesis of Fluorinated Biphenyls : A practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, was developed to overcome the limitations associated with the use of palladium and toxic phenylboronic acid in large-scale production. This method involves bromination of 2-fluoroaniline and diazotization reactions, highlighting the utility of halogenated compounds in synthesizing important pharmaceutical intermediates (Qiu et al., 2009).

  • Functionalization of Halogenated Quinolines : Research on the regioflexibility in the functionalization of multiply halogenated quinolines, such as 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, provides insights into the conditions under which exhaustive functionalization reactions can be carried out. This study emphasizes the potential of halogenated compounds in the field of medicinal chemistry and drug design (Marull & Schlosser, 2004).

  • Synthesis of Thiophenes : The synthesis of 2-aryl-3-fluoro-5-silylthiophenes from 2-bromo-3,3,3-trifluoropropene demonstrates the utility of halogenated compounds in constructing thiophene derivatives with potential applications in organic electronics and materials science (Hirotaki & Hanamoto, 2013).

  • Synthesis of Fluoro-α-amino Acids : The diastereoselective alkylation of camphor-based glycine ester imines with 1-bromo-2-fluoro-alkanes for synthesizing fluorinated amino acids highlights the role of halogenated compounds in producing building blocks for peptides and proteins with altered properties (Kröger & Haufe, 1997).

  • Polythiophene Derivatives : The preparation of 3-Fluoro-4-hexylthiophene and its use in tuning the electronic properties of conjugated polythiophenes showcases the importance of halogenated compounds in developing materials for organic electronics, including organic photovoltaics and field-effect transistors (Gohier et al., 2013).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 2-Bromo-4-fluoro-6-methylphenylisothiocyanate should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Consult the Material Safety Data Sheet (MSDS) for specific safety guidelines .

properties

IUPAC Name

1-bromo-5-fluoro-2-isothiocyanato-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-5-2-6(10)3-7(9)8(5)11-4-12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDZOOWSOPWOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=C=S)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-6-methylphenylisothiocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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